molecular formula C20H21N5O2 B2719253 1-(6-methyl-2-pyridinyl)-N-(4-morpholinophenyl)-1H-imidazole-4-carboxamide CAS No. 477890-18-9

1-(6-methyl-2-pyridinyl)-N-(4-morpholinophenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2719253
CAS No.: 477890-18-9
M. Wt: 363.421
InChI Key: QNTFCWAGXNOFSH-UHFFFAOYSA-N
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Description

1-(6-Methyl-2-pyridinyl)-N-(4-morpholinophenyl)-1H-imidazole-4-carboxamide (CAS: 477890-18-9) is a synthetic imidazole-4-carboxamide derivative with the molecular formula C20H21N5O2 and a molecular weight of 363.42 g/mol . The compound features two distinct substituents: a 6-methyl-2-pyridinyl group at the imidazole ring's 1-position and a 4-morpholinophenyl group attached via the carboxamide nitrogen (Figure 1).

Its primary applications are highlighted in in silico and in vitro studies targeting viral proteases, such as SARS-CoV-2 main protease (Mpro), where it demonstrates competitive binding affinity .

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-N-(4-morpholin-4-ylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-15-3-2-4-19(22-15)25-13-18(21-14-25)20(26)23-16-5-7-17(8-6-16)24-9-11-27-12-10-24/h2-8,13-14H,9-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTFCWAGXNOFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-methyl-2-pyridinyl)-N-(4-morpholinophenyl)-1H-imidazole-4-carboxamide, commonly referred to as a pyridine-imidazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to various biologically active imidazole derivatives, which have been investigated for their roles in inhibiting key biological pathways relevant to diseases such as cancer and infections.

Chemical Structure

The chemical structure of this compound can be broken down as follows:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Imidazole Core : A five-membered ring containing two nitrogen atoms.
  • Morpholine Group : A six-membered ring containing one oxygen and one nitrogen atom, contributing to the compound's solubility and biological activity.

Research indicates that compounds within this structural family often act as inhibitors of various kinases, particularly those involved in cell signaling pathways. The imidazole moiety is known for its ability to coordinate with metal ions, which can be crucial for the inhibition of metalloproteins such as kinases.

Antiproliferative Effects

Several studies have demonstrated the antiproliferative effects of imidazole derivatives on various cancer cell lines. For instance, a study reported that similar compounds exhibited significant growth inhibition against human breast cancer cells (MCF-7) with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Imidazole derivatives have also shown promising antimicrobial properties. Specifically, they have been evaluated against various strains of bacteria and fungi. The compound has been noted for its activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on the imidazole and pyridine rings.

SubstitutionEffect on Activity
6-Methyl GroupEnhances lipophilicity and cellular uptake
Morpholine RingIncreases solubility and reduces toxicity
Imidazole PositionModifications can lead to altered kinase selectivity

Case Studies

  • Inhibition of PI3K/mTOR Pathway : A related study explored the inhibition of the phosphoinositide 3-kinase (PI3K) pathway by imidazole derivatives, showing that compounds with similar structures significantly reduced the phosphorylation of downstream targets involved in cell survival and proliferation.
  • Antitrypanosomal Activity : Another investigation focused on the anti-trypanosomal properties of imidazole derivatives, where it was found that modifications at the pyridine position could enhance selectivity against Trypanosoma brucei, a parasite responsible for sleeping sickness.

Comparison with Similar Compounds

Imidazole-4-carboxamide derivatives are a versatile class of compounds with applications in antiviral and enzyme inhibition. Below is a detailed comparison of the target compound with structurally or functionally related analogs.

Structural and Functional Analogues

X77 (Reference Ligand for SARS-CoV-2 Mpro)

X77 (N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide) is a co-crystallized ligand used as a reference in SARS-CoV-2 Mpro inhibition studies .

  • Key Differences: X77 contains a 4-tert-butylphenyl group and a cyclohexylamino substituent, whereas the target compound features a 4-morpholinophenyl group and 6-methyl-2-pyridinyl . Binding Interactions: X77 forms four hydrogen bonds with Mpro residues (Asn142, Gly143, His163, Glu166), while the target compound forms six hydrogen bonds (Met49, Asn142, Gly143, Met165, Glu166), suggesting enhanced target engagement . Binding Affinity: Both compounds exhibit similar docking scores (X77: −8.05 kcal/mol; target compound: −8.21 kcal/mol), indicating comparable potency despite structural variations .
N-(Sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide

This analog (CAS: n/a; molecular weight: 258.32 g/mol) replaces the morpholinophenyl group with a sec-butyl substituent .

  • Key Differences: The smaller molecular weight (258.32 vs.
1-Deazaadenosine Derivatives (Non-Nucleoside ADA Inhibitors)

A related class of imidazole-4-carboxamides includes compounds like 1-(1-hydroxy-4-phenylbutan-2-yl)-1H-imidazole-4-carboxamide, which are optimized for adenosine deaminase (ADA) inhibition .

  • The target compound’s morpholinophenyl group may improve solubility but requires further pharmacokinetic validation.

Comparative Data Table

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Binding Score (kcal/mol) Hydrogen Bonds Primary Application
Target Compound (CAS 477890-18-9) 6-methyl-2-pyridinyl, 4-morpholinophenyl 363.42 −8.21 6 SARS-CoV-2 Mpro inhibition
X77 (Control) 4-tert-butylphenyl, cyclohexylamino - −8.05 4 SARS-CoV-2 Mpro reference
N-(Sec-butyl)-... 6-methyl-2-pyridinyl, sec-butyl 258.32 Not reported Not reported Discontinued research chemical
1-Deazaadenosine derivatives 1-hydroxy-4-phenylbutan-2-yl - Not reported Not reported ADA inhibition

Research Findings and Implications

  • Target Compound vs. X77 : The target compound’s additional hydrogen bonds (6 vs. 4) may improve target residence time, though its binding energy is only marginally better (−8.21 vs. −8.05 kcal/mol). This suggests that hydrophobic interactions from the tert-butyl group in X77 compensate for fewer hydrogen bonds .
  • Morpholinophenyl vs. Sec-butyl: The morpholinophenyl group’s polar morpholine ring likely enhances solubility compared to the hydrophobic sec-butyl group, which may explain the discontinuation of the latter .

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